molecular formula C7H13N3O2S B11756237 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide

Cat. No.: B11756237
M. Wt: 203.26 g/mol
InChI Key: HPKXIFRUQVJPTG-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, electrophiles, and bases such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-imidazol-2-ylmethanol
  • 2-(1-methyl-1H-imidazol-2-yl)-ethanol
  • 1-(1H-imidazol-2-yl)ethanone

Uniqueness

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

1-(1-ethylimidazol-2-yl)-N-methylmethanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-3-10-5-4-9-7(10)6-13(11,12)8-2/h4-5,8H,3,6H2,1-2H3

InChI Key

HPKXIFRUQVJPTG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CS(=O)(=O)NC

Origin of Product

United States

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